3H-Imidazo[4,5-c]pyridine, 7-methyl-
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Overview
Description
3H-Imidazo[4,5-c]pyridine, 7-methyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3H-Imidazo[4,5-c]pyridine, 7-methyl- involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid. The reaction mixture is boiled under reflux for several hours to yield the desired product . Another method involves using N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-c]pyridine, 7-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3H-Imidazo[4,5-c]pyridine, 7-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-c]pyridine, 7-methyl- involves its interaction with specific molecular targets and pathways. For example, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes or receptors involved in disease pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and drug development.
Benzimidazole: A related heterocyclic compound with a wide range of pharmacological activities.
Uniqueness
3H-Imidazo[4,5-c]pyridine, 7-methyl- is unique due to its specific structural features and the presence of a methyl group at the 7-position. This structural modification can influence its biological activity and make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
18233-05-1 |
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Molecular Formula |
C7H7N3 |
Molecular Weight |
133.154 |
IUPAC Name |
7-methyl-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-5-2-8-3-6-7(5)10-4-9-6/h2-4H,1H3,(H,9,10) |
InChI Key |
KOQQEILSRFHKPB-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=C1N=CN2 |
Origin of Product |
United States |
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